4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
Overview
Description
4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C24H18ClN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine typically involves the following steps:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 4-chlorobiphenyl, followed by its reaction with diphenylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and sublimation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile.
Nucleophilic Aromatic Substitution: The chlorine atom on the biphenyl ring can be replaced by a nucleophile under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Aromatic Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used, such as amines, alkoxides, or thiolates.
Scientific Research Applications
4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can undergo electrophilic and nucleophilic reactions, affecting the electronic properties of the aromatic ring. These interactions can influence various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A simpler derivative with only a chlorine substitution on the biphenyl ring.
Diphenylamine: Lacks the biphenyl core but contains the amine functionality.
Uniqueness
4’-Chloro-N,N-diphenyl-[1,1’-biphenyl]-4-amine is unique due to the combination of the biphenyl core, chlorine substitution, and amine functionality. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N,N-diphenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWBYNUKPGQYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587851 | |
Record name | 4'-Chloro-N,N-diphenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880800-25-9 | |
Record name | 4'-Chloro-N,N-diphenyl[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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